4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one
CAS No.: 1042651-11-5
Cat. No.: VC3353673
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042651-11-5 |
|---|---|
| Molecular Formula | C8H12N4O2 |
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | 4-(piperazine-1-carbonyl)-1,3-dihydroimidazol-2-one |
| Standard InChI | InChI=1S/C8H12N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,14) |
| Standard InChI Key | GYQUWAASFPLFRT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=CNC(=O)N2 |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CNC(=O)N2 |
Introduction
Synthesis Methods
The synthesis of 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one typically involves a multi-step process. One common approach is through the reaction of piperazine with a suitable imidazolone derivative, often facilitated by coupling reagents.
Synthesis Steps:
-
Preparation of Imidazolone Derivative: This involves the synthesis of a 2,3-dihydro-1H-imidazol-2-one precursor.
-
Coupling Reaction: Piperazine is then coupled to the imidazolone derivative using a suitable reagent such as carbonyl diimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Purification: The final product is purified using techniques like recrystallization or chromatography.
Potential Applications
The compound 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one has been explored for its potential in various applications:
-
Pharmaceuticals: Its nitrogen-rich structure suggests potential biological activity, making it a candidate for drug development, particularly in areas like neurology or oncology.
-
Materials Science: The compound's unique structure could also be useful in the development of new materials with specific properties, such as conductivity or optical activity.
Research Findings
Several studies have investigated the properties and applications of 4-(piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one. While specific data on its efficacy or safety is limited, ongoing research aims to explore its full potential.
| Study Focus | Key Findings |
|---|---|
| Biological Activity | Preliminary studies suggest potential for biological activity, though further research is needed. |
| Chemical Stability | The compound exhibits reasonable stability under standard conditions but may degrade under extreme temperatures or pH levels. |
| Materials Applications | Initial investigations indicate potential uses in materials science, particularly in the development of novel polymers or composites. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume